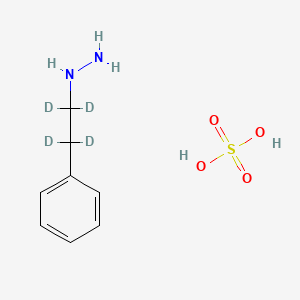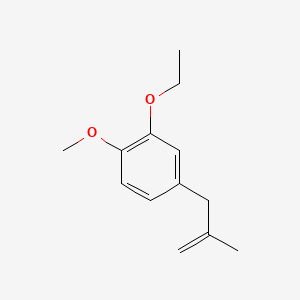
Phenelzine-d4 Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenelzine-d4 sulfate is a deuterated form of phenelzine sulfate, a monoamine oxidase inhibitor primarily used as an antidepressant. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties. This compound is particularly valuable in scientific research for studying the metabolism and pharmacodynamics of phenelzine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenelzine-d4 sulfate involves the deuteration of phenelzine. This process typically includes the following steps:
Deuteration of Phenethylamine: Phenethylamine is reacted with deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Formation of Phenelzine-d4: The deuterated phenethylamine is then reacted with hydrazine to form phenelzine-d4.
Sulfate Formation: Finally, phenelzine-d4 is treated with sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium gas and hydrazine requires careful handling due to their reactive nature.
Analyse Des Réactions Chimiques
Types of Reactions: Phenelzine-d4 sulfate undergoes several types of chemical reactions, including:
Oxidation: Phenelzine-d4 can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form various hydrazine derivatives.
Substitution: Phenelzine-d4 can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: N-oxides of phenelzine-d4.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenelzine-d4 compounds.
Applications De Recherche Scientifique
Phenelzine-d4 sulfate is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Used in metabolic studies to trace the biochemical pathways of phenelzine.
Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of phenelzine in the human body.
Industry: Employed in the development of new antidepressant drugs and in quality control processes.
Mécanisme D'action
Phenelzine-d4 sulfate is compared with other monoamine oxidase inhibitors such as:
Tranylcypromine: Another non-selective and irreversible monoamine oxidase inhibitor.
Isocarboxazid: Similar in function but differs in its chemical structure and pharmacokinetics.
Selegiline: A selective monoamine oxidase B inhibitor, primarily used in the treatment of Parkinson’s disease.
Uniqueness: this compound’s uniqueness lies in its deuterated form, which provides enhanced stability and allows for detailed metabolic studies. The presence of deuterium atoms can also lead to differences in pharmacokinetics compared to non-deuterated phenelzine, making it a valuable tool in research.
Comparaison Avec Des Composés Similaires
- Tranylcypromine
- Isocarboxazid
- Selegiline
Propriétés
IUPAC Name |
sulfuric acid;(1,1,2,2-tetradeuterio-2-phenylethyl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.H2O4S/c9-10-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,10H,6-7,9H2;(H2,1,2,3,4)/i6D2,7D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBKMJIPNDOHFR-FEUVXQGESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNN.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])NN.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B585270.png)




![5H-1,6-Dioxa-benzo[c]phenanthren-2-one](/img/structure/B585281.png)


![[(2R)-2-(9-amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B585287.png)

